REACTION_CXSMILES
|
[CH3:1]C(=O)C=C.[CH2:6]1[CH2:10][O:9][CH2:8][CH2:7]1.[CH3:11][C:12]([CH:14]=[C:15](C)[CH3:16])=[CH2:13].ClCCl>[Cl-].[Al+3].[Cl-].[Cl-].O>[CH3:11][C:12]1([CH3:13])[CH:14]=[C:15]([CH3:16])[CH2:10][CH2:6][CH:7]1[C:8](=[O:9])[CH3:1] |f:4.5.6.7|
|
Name
|
|
Quantity
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43 mL
|
Type
|
reactant
|
Smiles
|
CC(C=C)=O
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
68 mL
|
Type
|
reactant
|
Smiles
|
CC(=C)C=C(C)C
|
Name
|
diene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C=C)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
mechanical stirring under air (*) at 5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
In a 500 ml sulfonation flask with cooling funnel
|
Type
|
TEMPERATURE
|
Details
|
White fumes and increase of temperature to 20° C.
|
Type
|
CUSTOM
|
Details
|
was decreased to 15° C.
|
Type
|
CUSTOM
|
Details
|
Exothermic reaction
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 8 hours at 25° C. and for 10 hours at 45° C
|
Duration
|
10 h
|
Type
|
ADDITION
|
Details
|
was added dropwise (22 ml; 0.26 mol) (10 min)
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for additional 48 hours at 25° C
|
Duration
|
48 h
|
Type
|
STIRRING
|
Details
|
was stirred for 5 min
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
filtered over celite
|
Type
|
CUSTOM
|
Details
|
The red solution obtained
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (4×300 ml)
|
Type
|
WASH
|
Details
|
Combined organic layers were washed with brine (500 ml) and water (500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered over silica
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(CCC(=C1)C)C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 84 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 971.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |